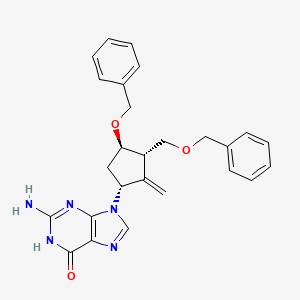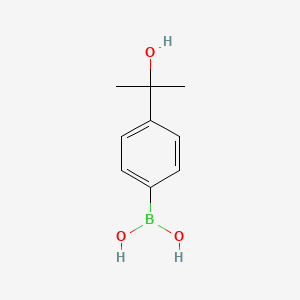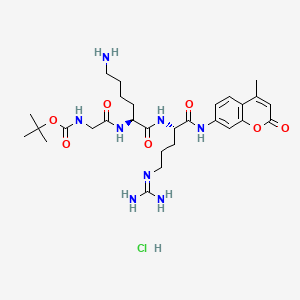
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride is a fluorogenic substrate commonly used in biochemical assays to measure enzymatic activity. This compound is particularly useful in the study of proteases, such as trypsin and thrombin, due to its ability to emit fluorescence upon enzymatic cleavage .
Wirkmechanismus
Target of Action
The primary target of N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride is the Kex2 endoprotease . This enzyme plays a crucial role in the processing of precursor proteins by cleaving at specific sites.
Mode of Action
This compound acts as a substrate for the Kex2 endoprotease . The compound is cleaved by the enzyme at specific sites, leading to changes in the protein’s structure and function.
Result of Action
The result of the action of this compound is the cleavage of the compound by the Kex2 endoprotease . This leads to changes in the structure and function of the protein, which can have various downstream effects depending on the specific context and environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride typically involves the stepwise assembly of the peptide chain, followed by the attachment of the 7-amido-4-methylcoumarin moiety. The process begins with the protection of amino groups using tert-butyloxycarbonyl (Boc) groups. The peptide chain is then elongated through standard peptide coupling reactions, often using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Finally, the 7-amido-4-methylcoumarin is attached to the peptide chain, and the compound is purified and converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of protective groups and coupling reagents is optimized to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride primarily undergoes enzymatic cleavage reactions. These reactions are catalyzed by proteases, which recognize and cleave specific peptide bonds within the compound. The cleavage of the peptide bond adjacent to the 7-amido-4-methylcoumarin moiety results in the release of a fluorescent product .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include proteases such as trypsin and thrombin. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property makes it an excellent reporter molecule for monitoring protease activity .
Wissenschaftliche Forschungsanwendungen
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
N-T-Boc-gly-lys-arg 7-amido-4-methylcoumarin hydrochloride can be compared with other similar fluorogenic substrates:
Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for thrombin activity assays.
Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for trypsin activity assays.
Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride: A substrate for cathepsin B activity assays.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44N8O7.ClH/c1-17-14-24(39)43-22-15-18(10-11-19(17)22)35-25(40)21(9-7-13-33-27(31)32)37-26(41)20(8-5-6-12-30)36-23(38)16-34-28(42)44-29(2,3)4;/h10-11,14-15,20-21H,5-9,12-13,16,30H2,1-4H3,(H,34,42)(H,35,40)(H,36,38)(H,37,41)(H4,31,32,33);1H/t20-,21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHPBUDRCWAHCH-GUTACTQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45ClN8O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133448-23-4 |
Source


|
| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133448-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
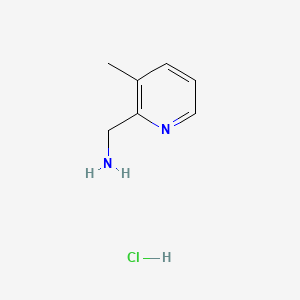
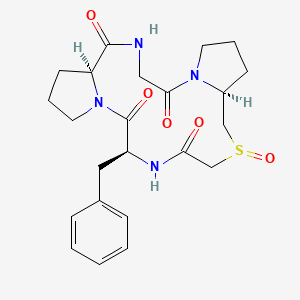
![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B591677.png)
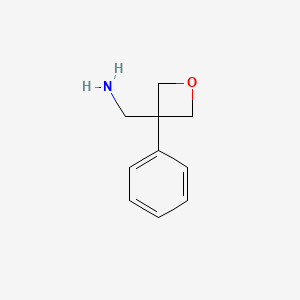
![(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B591679.png)
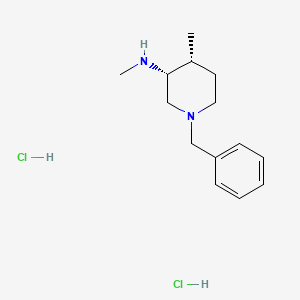
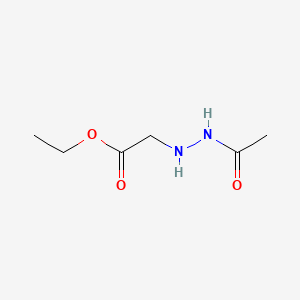
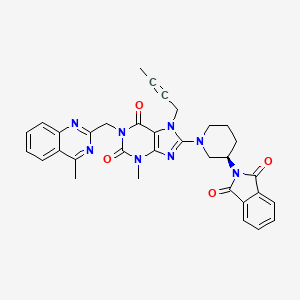
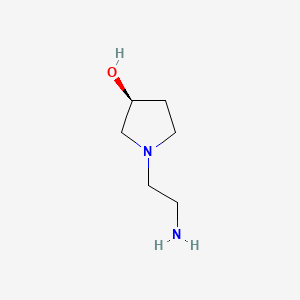
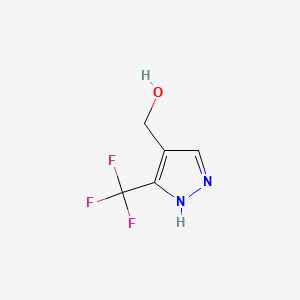

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)
